molecular formula C16H13N3O4 B2397298 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol CAS No. 428839-06-9

3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Cat. No.: B2397298
CAS No.: 428839-06-9
M. Wt: 311.297
InChI Key: DFKUHNYXXNOUCM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol is an organic compound that features both methoxy and nitro functional groups attached to a pyrazole ring

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-methoxyphenylhydrazine with 4-nitrobenzaldehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity to certain enzymes or receptors, modulating its activity.

Comparison with Similar Compounds

Similar compounds to 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol include:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-23-14-8-2-11(3-9-14)15-10-16(20)18(17-15)12-4-6-13(7-5-12)19(21)22/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVRGUDJBLTHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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